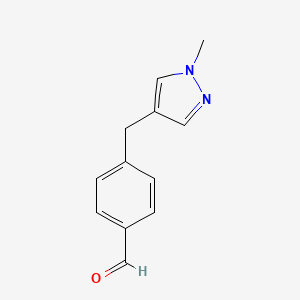
4-(Thiomorpholine-4-carbonyl)-2-methoxyphenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Thiomorpholine-4-carbonyl)-2-methoxyphenylboronic acid is a specialized organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a thiomorpholine-4-carbonyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiomorpholine-4-carbonyl)-2-methoxyphenylboronic acid typically involves multiple steps, starting with the preparation of the thiomorpholine-4-carbonyl chloride intermediate. This intermediate is then reacted with a phenylboronic acid derivative under controlled conditions to introduce the boronic acid group. The reaction conditions often require the use of a base, such as triethylamine, and a suitable solvent, like dichloromethane, to facilitate the coupling reaction.
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the reaction conditions to achieve high yields and purity. This might include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography would be employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions: 4-(Thiomorpholine-4-carbonyl)-2-methoxyphenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding boronic acid derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and catalysts, are employed in substitution reactions.
Major Products Formed:
Boronic Esters: Formed through the oxidation of the boronic acid group.
Borates: Resulting from further oxidation of boronic esters.
Substituted Derivatives: Various functional groups can replace the methoxy group, leading to a range of substituted phenylboronic acids.
科学的研究の応用
Chemistry: In chemistry, 4-(Thiomorpholine-4-carbonyl)-2-methoxyphenylboronic acid is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is valuable for forming carbon-carbon bonds, which are essential in the construction of complex organic molecules.
Biology: In biological research, this compound can be used as a probe for studying enzyme activities, particularly those involving boronic acid interactions. It can also serve as a building block for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its boronic acid group can interact with biological targets, making it useful in drug design and discovery.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 4-(Thiomorpholine-4-carbonyl)-2-methoxyphenylboronic acid exerts its effects involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, which are common in biological systems. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or drug-target interactions.
類似化合物との比較
4-(Morpholine-4-carbonyl)phenylboronic acid: Similar structure but with a morpholine group instead of thiomorpholine.
Phenylboronic acid: Basic structure without additional substituents.
Uniqueness: 4-(Thiomorpholine-4-carbonyl)-2-methoxyphenylboronic acid is unique due to the presence of the thiomorpholine-4-carbonyl group, which imparts distinct chemical properties compared to its morpholine analog
特性
IUPAC Name |
[2-methoxy-4-(thiomorpholine-4-carbonyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO4S/c1-18-11-8-9(2-3-10(11)13(16)17)12(15)14-4-6-19-7-5-14/h2-3,8,16-17H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWSIEFRAROFLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)N2CCSCC2)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(Methoxyamino)methyl]phenylboronic acid](/img/structure/B8207453.png)







